N-(cyclopropylmethyl)oxan-4-amine
Overview
Description
N-(cyclopropylmethyl)oxan-4-amine is a chemical compound known for its potential therapeutic effects, particularly in cancer treatment. It targets RNA polymerase I transcription and is currently being studied in clinical trials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)oxan-4-amine can be achieved through various methods. One common approach involves the copper-promoted N-cyclopropylation of anilines and amines using cyclopropylboronic acid. This reaction is typically carried out in dichloroethane in the presence of copper(II) acetate, 2,2’-bipyridine, and sodium carbonate or sodium bicarbonate under an air atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the scalability of the copper-promoted N-cyclopropylation reaction suggests that it could be adapted for large-scale production with appropriate optimization of reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)oxan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction of oximes to amines is a common method for preparing amines, including this compound.
Substitution: The compound can participate in substitution reactions, particularly N-cyclopropylation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Cyclopropylboronic acid, copper(II) acetate, and 2,2’-bipyridine are commonly used in N-cyclopropylation reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and N-cyclopropyl derivatives.
Scientific Research Applications
N-(cyclopropylmethyl)oxan-4-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of N-cyclopropyl derivatives.
Biology: The compound’s ability to inhibit RNA polymerase I transcription makes it a valuable tool in studying gene expression and transcriptional regulation.
Medicine: this compound is being investigated for its potential therapeutic effects in cancer treatment.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)oxan-4-amine involves the inhibition of RNA polymerase I transcription. This inhibition disrupts the synthesis of ribosomal RNA (rRNA), which is essential for ribosome biogenesis and protein synthesis. By targeting RNA polymerase I, the compound can effectively reduce the proliferation of cancer cells that rely on high levels of rRNA synthesis.
Comparison with Similar Compounds
Similar Compounds
Naloxone: An opioid antagonist that also contains an N-cyclopropylmethyl group.
Naltrexone: Another opioid antagonist with a similar structure to naloxone.
Uniqueness
N-(cyclopropylmethyl)oxan-4-amine is unique due to its specific inhibition of RNA polymerase I transcription, which distinguishes it from other compounds with N-cyclopropylmethyl groups that primarily target opioid receptors.
Properties
IUPAC Name |
N-(cyclopropylmethyl)oxan-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-8(1)7-10-9-3-5-11-6-4-9/h8-10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPWDDPARFLJNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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